molecular formula C10H12F2N2 B14864540 4-(2,4-Difluorophenyl)pyrrolidin-3-amine

4-(2,4-Difluorophenyl)pyrrolidin-3-amine

Cat. No.: B14864540
M. Wt: 198.21 g/mol
InChI Key: SSTSGUSTHNJEFG-UHFFFAOYSA-N
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Description

4-(2,4-Difluorophenyl)pyrrolidin-3-amine is a chemical compound that features a pyrrolidine ring substituted with a 2,4-difluorophenyl group. Pyrrolidine derivatives are known for their significant biological activities and are widely used in medicinal chemistry . The presence of the difluorophenyl group enhances the compound’s chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Difluorophenyl)pyrrolidin-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Difluorophenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Mechanism of Action

The mechanism of action of 4-(2,4-Difluorophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The presence of the difluorophenyl group enhances its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-Difluorophenyl)pyrrolidin-3-amine is unique due to the combination of the pyrrolidine ring and the difluorophenyl group, which provides a balance of chemical stability and biological activity. This makes it a valuable compound in medicinal chemistry and other scientific research fields .

Properties

Molecular Formula

C10H12F2N2

Molecular Weight

198.21 g/mol

IUPAC Name

4-(2,4-difluorophenyl)pyrrolidin-3-amine

InChI

InChI=1S/C10H12F2N2/c11-6-1-2-7(9(12)3-6)8-4-14-5-10(8)13/h1-3,8,10,14H,4-5,13H2

InChI Key

SSTSGUSTHNJEFG-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)N)C2=C(C=C(C=C2)F)F

Origin of Product

United States

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